molecular formula C32H48N4O8 B1665752 Alvespimycin CAS No. 467214-20-6

Alvespimycin

Cat. No.: B1665752
CAS No.: 467214-20-6
M. Wt: 616.7 g/mol
InChI Key: KUFRQPKVAWMTJO-LMZWQJSESA-N
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Mechanism of Action

Target of Action

Alvespimycin, a derivative of geldanamycin, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that facilitates the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins . These client proteins include oncogenic kinases such as BRAF .

Mode of Action

This compound inhibits HSP90, disrupting its regulation of the correct folding and function of HSP90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins, including those with oncogenic activity .

Biochemical Pathways

The inhibition of HSP90 by this compound affects various biochemical pathways. For instance, it disrupts the activity of multiple oncogenes and cell signaling pathways implicated in tumor growth, including HER2, a key signaling pathway in breast cancer .

Pharmacokinetics

This compound exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, and reduced hepatotoxicity . These properties impact the bioavailability of the drug, making it a promising therapeutic agent for cancer .

Result of Action

The administration of this compound results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It mediates antitumor activity and is more selective for tumors over normal tissue . This compound has also been shown to enhance the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to overcome imatinib resistance in chronic myeloid leukemia cell lines .

Biochemical Analysis

Biochemical Properties

Alvespimycin mediates its antitumor activity through the inhibition of HSP90 . This protein plays a crucial role in the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins . This compound targets these client proteins for proteasomal destruction, including oncogenic kinases such as BRAF .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The administration of this compound results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HSP90 and its regulation of the correct folding and function of many cellular signaling proteins . This leads to the proteasomal destruction of these proteins, thereby exerting its effects at the molecular level .

Dosage Effects in Animal Models

A physiologically based pharmacokinetic model of this compound in mice has been developed and extrapolated to rats and humans .

Metabolic Pathways

This compound demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring .

Subcellular Localization

Given its mechanism of action as an HSP90 inhibitor, it is likely that this compound interacts with HSP90 client proteins in various subcellular compartments where these proteins are localized .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alvespimycin is synthesized through a series of chemical reactions starting from geldanamycin. The key steps involve the modification of the geldanamycin structure to introduce the dimethylaminoethylamino group at the 17th position and the removal of the methoxy group at the same position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product .

Properties

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963646
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

467214-20-6
Record name 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvespimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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